An In-depth Technical Guide to 3,6-Dithiaoctane: Structure, Properties, and Applications
An In-depth Technical Guide to 3,6-Dithiaoctane: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,6-dithiaoctane (CAS 5395-75-5), an organosulfur compound notable for its utility in coordination chemistry and materials science. We will delve into its fundamental chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, this document details validated synthetic protocols, explores its key chemical reactions with mechanistic insights, and highlights its significant applications, particularly as a bidentate sulfur ligand and a specialized catalyst poison. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile molecule.
Introduction: Understanding the Thioether Backbone
3,6-Dithiaoctane, also known as 1,2-bis(ethylthio)ethane, is a symmetrical dithioether.[1] Its structure consists of an eight-carbon equivalent chain where the carbon atoms at positions 3 and 6 are replaced by sulfur atoms. This incorporation of soft, electron-rich sulfur atoms into an aliphatic backbone is the defining feature of the molecule, imparting properties that are distinct from its all-carbon analogue, n-octane. The lone pairs of electrons on the sulfur atoms make 3,6-dithiaoctane an excellent Lewis base, predisposing it to act as a potent chelating ligand for various metal ions, particularly soft transition metals.[2] This characteristic is the cornerstone of its utility in coordination chemistry, the development of metal-selective sensors, and even its function as a catalyst deactivator.[2][3] Understanding the interplay between its simple aliphatic spacers and the reactive sulfur centers is critical to leveraging its full potential in both academic research and industrial applications.
Chemical Structure and Conformation
The molecular formula of 3,6-dithiaoctane is C6H14S2.[1] The structure can be conceptualized as a central 1,2-ethanedithio unit capped by two ethyl groups (CH3CH2-S-CH2CH2-S-CH2CH3).
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Bonding: The molecule is characterized by single covalent bonds throughout. The C-S bond length is typically around 1.81 Å, and the C-S-C bond angle is approximately 99°, reflecting the sp3 hybridization of the sulfur atoms but with distortion due to the presence of two lone pairs.
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Conformation: The five rotatable bonds in the structure allow for significant conformational flexibility.[1] In solution, the molecule exists as a dynamic equilibrium of various conformers. The relative orientation of the two sulfur atoms is crucial for its function as a chelating agent, with the gauche conformation of the central S-CH2-CH2-S dihedral angle being necessary to form a stable five-membered chelate ring with a metal ion.
Physicochemical and Spectroscopic Profile
The accurate identification and characterization of 3,6-dithiaoctane rely on a combination of its physical properties and spectroscopic data.
Physicochemical Properties
The key physical and chemical properties of 3,6-dithiaoctane are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 5395-75-5 | [1] |
| Molecular Formula | C6H14S2 | [1] |
| Molecular Weight | 150.30 g/mol | [1] |
| Appearance | Not specified; likely a colorless liquid | |
| Melting Point | 180.0 °C (Note: This value from a single source seems unusually high for a molecule of this size and may refer to a related compound or an error) | [2] |
| Topological Polar Surface Area | 50.6 Ų | [1] |
| XLogP3-AA | 2.3 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Characterization
While specific spectra require experimental acquisition, the expected spectral features can be reliably predicted.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. We anticipate three distinct signals:
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A triplet corresponding to the six protons of the two methyl (CH3) groups, coupled to the adjacent methylene protons.
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A quartet corresponding to the four protons of the two methylene (S-CH2-CH3) groups, coupled to the methyl protons.
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A singlet corresponding to the four protons of the central ethylene bridge (-S-CH2-CH2-S-), which are chemically equivalent.
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¹³C NMR Spectroscopy: Due to symmetry, the ¹³C NMR spectrum should display only three signals, corresponding to the three unique carbon environments: the methyl carbons, the ethyl methylene carbons, and the central ethylene bridge carbons.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-S stretching vibrations are typically weaker and appear in the fingerprint region, usually between 600-800 cm⁻¹. The absence of strong absorptions for O-H, N-H, or C=O groups is a key indicator of purity.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the cleavage of C-S and C-C bonds, leading to characteristic fragments such as [CH3CH2S]+, [CH3CH2SCH2CH2]+, and others resulting from rearrangements.
Synthesis and Purification
The synthesis of 3,6-dithiaoctane is straightforward and typically involves a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. A common and reliable method is the dialkylation of ethane-1,2-dithiol.
Synthetic Workflow Diagram
Caption: Synthesis of 3,6-Dithiaoctane via dialkylation.
Detailed Experimental Protocol
Objective: To synthesize 3,6-dithiaoctane from ethane-1,2-dithiol and ethyl bromide.
Materials:
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Ethane-1,2-dithiol (1.0 equiv)
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Ethyl bromide (2.2 equiv)
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Sodium hydroxide (2.2 equiv)
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Ethanol (solvent)
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Deionized water
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Diethyl ether (for extraction)
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Anhydrous magnesium sulfate (drying agent)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide in ethanol with gentle heating until a clear solution is obtained.
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Thiol Addition: Cool the solution to room temperature. Add ethane-1,2-dithiol dropwise via the dropping funnel. The formation of the sodium dithiolate salt may cause the solution to become cloudy.
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Causality Insight: Using a strong base like NaOH is essential to fully deprotonate both thiol groups, creating the highly nucleophilic dithiolate anion required for the subsequent substitution reaction. Ethanol is a suitable polar protic solvent that dissolves both the ionic salt and the organic reactants.
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Alkylation: Add ethyl bromide dropwise to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
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Causality Insight: Refluxing provides the necessary activation energy for the SN2 reaction. Using a slight excess of the alkylating agent (ethyl bromide) helps to drive the reaction towards the desired dialkylated product and minimize the formation of mono-alkylated intermediates.
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Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will separate as an organic layer.
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Extraction: Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
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Causality Insight: The "salting out" process, where the crude product is poured into water, serves to remove the ethanol solvent and the inorganic salt byproduct (NaBr), which are soluble in the aqueous phase. Diethyl ether is an effective extraction solvent due to the high solubility of the nonpolar product and its immiscibility with water.
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Purification: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be further purified by vacuum distillation to yield pure 3,6-dithiaoctane.
Key Reactions and Mechanistic Insights
The chemistry of 3,6-dithiaoctane is dominated by the reactivity of its sulfur atoms.
Coordination Chemistry and Chelation
3,6-Dithiaoctane functions as a classic bidentate "S,S" ligand. It readily forms stable five-membered chelate rings with a variety of transition metal ions, including cobalt(III), chromium, copper, and ruthenium.[2] This chelating ability is fundamental to many of its applications.
Caption: Chelation of a metal ion (Mⁿ⁺) by 3,6-dithiaoctane.
The stability of these metal complexes is a result of the "chelate effect," an entropically favorable process where one bidentate ligand displaces two monodentate ligands. This property has been utilized to develop sensors for specific metal ions; for instance, derivatives have been employed as exogenous chelators to help image labile copper pools within living cells.[2][3]
Catalyst Poisoning
In the context of catalysis, particularly with precious metal catalysts like palladium (e.g., Lindlar catalyst), 3,6-dithiaoctane and its derivatives are known catalyst poisons.[2][3] The sulfur atoms strongly and often irreversibly bind to the active sites of the metal catalyst.
This "poisoning" is a direct consequence of its powerful chelating ability. By occupying the coordination sites on the metal surface, the dithioether blocks the substrate from accessing the catalyst, thereby inhibiting or completely halting the catalytic reaction.[2] While detrimental in many processes, this property can be harnessed for beneficial purposes, such as selectively deactivating a catalyst to prevent over-hydrogenation in certain fine chemical syntheses.[2]
Applications in Research and Drug Development
The unique properties of 3,6-dithiaoctane and its derivatives have led to their use in several specialized areas.
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Coordination Chemistry: It serves as a foundational S,S-bidentate ligand for synthesizing and studying novel metal complexes.[2] These studies are crucial for understanding metal-ligand bonding, reaction mechanisms, and the electronic properties of coordination compounds.
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Materials Science: Thiol and dithioether compounds are widely used as crosslinking agents in polymer chemistry and as stabilizers for metal nanoparticles.[4][5] The ability of sulfur to form strong bonds with metal surfaces is leveraged to create protective layers that prevent oxidation and degradation.[5]
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Precursor for Complex Ligands: 3,6-dithiaoctane can serve as a building block for more complex, multi-dentate ligands. For example, functional groups can be added to the terminal ethyl groups to create ligands with N2S2 or O2S2 donor sets, expanding their coordination capabilities.
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Drug Development Context: While not a drug itself, its role as a chelator is highly relevant. Chelation therapy is a key strategy for treating heavy metal poisoning.[6] Furthermore, understanding the interaction of sulfur-containing molecules with biological metal ions is critical in drug design, as many enzymes have metal cofactors at their active sites. The principles demonstrated by 3,6-dithiaoctane's chelating action inform the design of targeted metal-binding inhibitors or drugs that modulate metal homeostasis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,6-dithiaoctane presents several hazards.
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GHS Hazard Statements:
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Handling Precautions:
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Storage:
Conclusion
3,6-Dithiaoctane is a structurally simple yet chemically significant molecule. Its importance is derived almost entirely from the presence of two strategically placed sulfur atoms, which endow it with potent chelating properties. This characteristic makes it a valuable tool in coordination chemistry, a model compound for studying catalyst deactivation, and a structural motif relevant to materials science and medicinal chemistry. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively utilize this compound as a versatile building block and ligand in a wide array of scientific endeavors.
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- 3,6-Dithia-1,8-octanediol 97 5244-34-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
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- 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane - Echemi. (n.d.). Echemi.
- SAFETY DATA SHEET for 3,6-Dioxa-1,8-octanedithiol. (2025). TCI EUROPE N.V.
- SAFETY DATA SHEET for 1,3-Dithiane. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET for 1,8-diamino-3,6-dioxaoctane. (2025). Sigma-Aldrich.
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